7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Description
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a tetrahydronaphthalene derivative featuring a chlorine substituent at position 7 and a methyl group at position 5 on the aromatic ring.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
7-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14ClN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3 |
InChI Key |
SZMHVFIDEZYARR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CCCC2N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-1,2,3,4-tetrahydronaphthalene with methylamine . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve bulk custom synthesis processes. These processes are designed to produce the compound in large quantities while maintaining high purity and consistency . The use of advanced manufacturing techniques and equipment ensures the efficient production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent patterns:
Key Observations :
- Substituent Position and Size : The position of halogens (Cl, F, Br) and alkyl groups (CH₃) significantly influences electronic and steric properties. For example, sertraline’s 3,4-dichlorophenyl group enhances serotonin reuptake inhibition , while the 7-Cl/5-CH₃ arrangement in the target compound may alter receptor binding compared to 5l (cyclohexyl substituent) .
- Halogen Effects : Bromine in the (S)-6-Bromo-7-methyl analog () increases molecular weight (240.14 g/mol) and may reduce metabolic stability compared to chlorine-containing analogs .
Pharmacological and Analytical Data
- Serotonin Reuptake Inhibition : Sertraline () demonstrates potent activity due to its dichlorophenyl and N-methylamine groups. The target compound’s 7-Cl/5-CH₃ arrangement may reduce affinity for serotonin transporters compared to sertraline but enhance selectivity for other targets .
- Purity and Characterization : Analogs in were validated via ¹H/¹³C NMR and HPLC (e.g., 5l: t₁=15.3 min, t₂=17.2 min), suggesting rigorous quality control for the target compound would require similar protocols .
Biological Activity
7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, with the CAS number 1337707-74-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of 195.69 g/mol. Its predicted boiling point is approximately 294.0 °C, and it has a density of about 1.137 g/cm³ . The pKa value is estimated to be around 9.13, indicating its basic nature .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN |
| Molecular Weight | 195.69 g/mol |
| Boiling Point | ~294.0 °C (predicted) |
| Density | 1.137 g/cm³ (predicted) |
| pKa | 9.13 (predicted) |
The biological activity of 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is primarily linked to its interactions with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin receptors and could influence dopaminergic pathways .
Serotonergic System Interaction
Research indicates that compounds similar to 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can enhance serotonin levels in the brain, which may correlate with antidepressant effects . This modulation is crucial for understanding its potential use in treating mood disorders.
Study on Neurotransmitter Levels
A study conducted using microdialysis techniques demonstrated that this compound significantly increases both acetylcholine and serotonin levels in the hippocampus of mice . This suggests a potential role in cognitive enhancement and mood regulation.
Pharmacokinetic Profile
In vivo studies have shown that the compound can cross the blood-brain barrier effectively, which is essential for any central nervous system-active drug . The pharmacokinetic profile indicates that it may have a favorable absorption and distribution pattern.
Table 2: Summary of Biological Studies
| Study Focus | Findings |
|---|---|
| Neurotransmitter Modulation | Increased acetylcholine and serotonin levels |
| Blood-Brain Barrier Penetration | Effective penetration observed in animal models |
| Potential Therapeutic Use | Possible applications in mood disorders |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine?
- Methodological Answer :
- Step 1 : Start with a tetrahydronaphthalene scaffold. Introduce the chlorine and methyl substituents via Friedel-Crafts alkylation or halogenation under controlled conditions .
- Step 2 : Use reductive amination (e.g., sodium cyanoborohydride or catalytic hydrogenation) to incorporate the amine group. Optimize solvent systems (e.g., methanol/ethanol) and reaction time to minimize side products .
- Step 3 : Purify intermediates via flash chromatography or preparative HPLC, employing hexane-alcohol solvent gradients to isolate enantiomers .
- Validation : Confirm purity using HRMS and melting point analysis, comparing results with structurally similar derivatives .
Q. How to characterize 7-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by analyzing coupling constants and splitting patterns. For example, the axial/equatorial protons in the tetrahydronaphthalene ring show distinct multiplicities (e.g., trans-4-substituted derivatives in ).
- HPLC : Use chiral stationary phases (e.g., MeOH:EtOH:2-PrOH:Hexanes) to resolve enantiomers. Retention times (t1/t2) can be cross-referenced with analogous compounds .
- Mass Spectrometry : Validate molecular weight via HRMS, ensuring a match with theoretical values (e.g., C11H15ClN) .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer :
- Storage : Keep in tightly sealed containers under inert gas (N2/Ar) to prevent oxidation. Store in cool, dry, and well-ventilated areas away from ignition sources .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in fume hoods to avoid inhalation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Step 1 : Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) to confirm connectivity and substituent positions .
- Step 2 : Compare experimental HRMS data with computational predictions (e.g., isotopic pattern simulations) to rule out impurities .
- Step 3 : Replicate synthesis under controlled conditions (e.g., varying temperature/pH) to isolate stereochemical effects .
Q. How to optimize reaction conditions to improve yield and enantiomeric excess?
- Methodological Answer :
- Factorial Design : Test variables (catalyst loading, solvent polarity, temperature) using a 2^k factorial approach to identify critical factors .
- Catalyst Screening : Evaluate chiral catalysts (e.g., Pd/C or Rh complexes) for asymmetric hydrogenation. Monitor enantiomeric excess via chiral HPLC .
- Scale-Up : Transition from batch to flow reactors for consistent mixing and heat distribution, reducing side reactions .
Q. What computational methods predict the biological activity or binding affinity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., serotonin transporters). Validate with MD simulations to assess binding stability .
- QSAR Models : Train models on structurally related amines (e.g., 4-substituted tetrahydronaphthalen-amines) to predict logP, pKa, and ADMET properties .
- DFT Calculations : Analyze electron density maps to identify reactive sites for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
